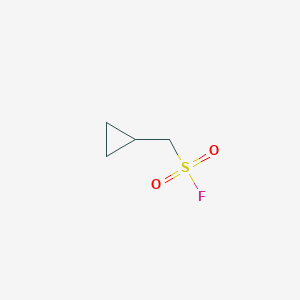

Cyclopropylmethanesulfonyl fluoride

Description

Significance as a Unique Structural Motif

The cyclopropyl (B3062369) group is a well-regarded structural element in medicinal chemistry. iris-biotech.denih.gov Its rigid, three-dimensional structure can act as a conformational constraint, locking a molecule into a specific orientation that may be optimal for binding to a biological target. iris-biotech.deunl.pt This can lead to an entropically more favorable binding event and, consequently, enhanced potency. nih.govacs.org

Key features that the cyclopropyl motif imparts include:

Metabolic Stability: The C-H bonds of a cyclopropane (B1198618) ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl groups. hyphadiscovery.com This can lead to an improved pharmacokinetic profile for drug candidates. unl.pt

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, pKa, and permeability. iris-biotech.denih.gov For instance, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity. iris-biotech.de

When appended to the methanesulfonyl fluoride (B91410) core, the cyclopropyl group is expected to confer these advantageous properties, making cyclopropylmethanesulfonyl fluoride a desirable building block in the design of new molecules.

Role as a Versatile Functional Group

The sulfonyl fluoride group is recognized for its unique reactivity, which allows it to act as a "warhead" in chemical biology and drug discovery. unl.pt It possesses a favorable balance of stability in aqueous environments and reactivity towards certain amino acid residues in proteins. researchgate.net

The reactivity of the sulfonyl fluoride moiety is characterized by:

Covalent Modification: Sulfonyl fluorides can form stable covalent bonds with the side chains of several amino acids, including serine, threonine, lysine (B10760008), tyrosine, and histidine. This property is harnessed in the design of covalent inhibitors and chemical probes for target identification and validation.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The S-F bond can participate in SuFEx reactions, a type of click chemistry that allows for the efficient and specific formation of new bonds under mild conditions. researchgate.net

The combination of the cyclopropyl group's unique structural contributions and the sulfonyl fluoride's reactive capabilities makes this compound a bifunctional tool for chemical biologists and medicinal chemists.

Overview of Research Trajectories in Organic and Medicinal Chemistry

Research involving cyclopropyl-containing sulfonyl fluorides is expanding, driven by the potential to create novel chemical probes and drug candidates. While specific research on this compound itself is still emerging, the broader trends in the field point towards its utility in several key areas.

Table 1: Research Applications of Cyclopropyl-Sulfonyl Fluoride Motifs

| Research Area | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors | The sulfonyl fluoride acts as a covalent warhead, while the cyclopropyl group can enhance binding affinity and metabolic stability. |

| Design of chemical probes | Used for activity-based protein profiling and target identification due to the reactive nature of the sulfonyl fluoride. | |

| Organic Synthesis | Synthesis of complex molecules | The cyclopropyl group can participate in ring-opening reactions, and the sulfonyl fluoride can be used as a reactive handle for further functionalization. |

In medicinal chemistry, the focus is on leveraging the unique properties of this compound to design highly selective and potent enzyme inhibitors. The ability of the sulfonyl fluoride to form covalent bonds with target proteins, combined with the conformational rigidity and metabolic stability conferred by the cyclopropyl group, makes this an attractive scaffold for drug discovery. iris-biotech.dehyphadiscovery.com

In organic synthesis, this compound can be envisioned as a versatile building block. The sulfonyl fluoride can act as a leaving group or a reactive center for introducing the cyclopropylmethylsulfonyl moiety into larger, more complex structures. The inherent strain of the cyclopropyl ring also offers possibilities for unique chemical transformations.

As the field of chemical biology continues to evolve, the demand for sophisticated chemical tools for probing biological systems is increasing. This compound, with its dual functionality, is well-positioned to contribute significantly to the development of the next generation of chemical probes and therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclopropylmethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKSWCSHCKZFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889905-07-0 | |

| Record name | cyclopropylmethanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies

General Strategies for Sulfonyl Fluoride (B91410) Synthesis

The synthesis of the sulfonyl fluoride functional group is a significant area of research, driven by its importance in fields like chemical biology and "click chemistry". sioc-journal.cnsigmaaldrich.com Several general strategies have been developed to access these valuable compounds. researchgate.net

The direct formation of a C-SO2F bond represents a highly efficient and elegant approach to sulfonyl fluoride synthesis. mdpi.com This strategy is particularly attractive for late-stage functionalization in complex molecule synthesis. One notable method involves a one-pot, two-step procedure starting from aryl halides. rsc.org In this process, an aryl bromide can be coupled with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), using a palladium catalyst. mdpi.comrsc.org The resulting sulfinate salt intermediate is then fluorinated in situ with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the final arylsulfonyl fluoride. rsc.orgresearchgate.net

A versatile and widely applicable method for synthesizing both alkyl and aryl sulfonyl fluorides involves the use of Grignard reagents. mdpi.comnih.gov This one-pot procedure entails the addition of an alkyl, aryl, or heteroaryl Grignard reagent to a solution of sulfuryl fluoride (SO₂F₂). rsc.orgubc.ca The reactions are typically conducted at ambient temperature in a solvent like tetrahydrofuran (B95107) (THF) and provide the desired sulfonyl fluorides in moderate to good yields. mdpi.comrsc.org This fluorosulfurylation approach is compatible with a range of functional groups on the Grignard reagent, including halogens and electron-donating groups. mdpi.com

Disulfides serve as stable and readily available starting materials for sulfonyl fluoride synthesis. researchgate.net The conversion is achieved through an oxidative fluorination process. A common reagent for this transformation is Selectfluor™, which functions as both the oxidant and the source of electrophilic fluorine. rsc.orgresearchgate.net The reaction of a disulfide with an excess of Selectfluor™ in a refluxing solvent system, such as acetonitrile (B52724)/water, leads to the formation of the corresponding sulfonyl fluoride in high yields. researchgate.net The proposed mechanism involves initial fluorination of a sulfur atom to form a sulfonium (B1226848) intermediate, which is subsequently oxidized. rsc.org

Electrochemical synthesis has emerged as a mild, environmentally favorable, and efficient alternative for preparing sulfonyl fluorides. acs.orgnih.gov This approach typically uses widely available starting materials like thiols or disulfides in combination with an inexpensive and safe fluoride source, such as potassium fluoride (KF). nih.gov The reaction is driven by anodic oxidation, eliminating the need for stoichiometric chemical oxidants. acs.orgnih.gov Kinetic studies show a rapid initial conversion of the thiol to its corresponding disulfide, which is then further oxidized and fluorinated to form the sulfonyl fluoride product. acs.orgacs.org This method displays a broad substrate scope, accommodating various alkyl, aryl, and heteroaryl thiols. nih.gov

Table 1: Overview of General Sulfonyl Fluoride Synthetic Strategies

| Methodology | Typical Starting Materials | Key Reagents | Notable Features | Reference(s) |

|---|---|---|---|---|

| Direct C-SO₂F Formation | Aryl Halides | Palladium Catalyst, DABSO, NFSI | Elegant, one-pot, two-step procedure suitable for late-stage functionalization. | mdpi.comrsc.orgresearchgate.net |

| From Grignard Reagents | Alkyl/Aryl Grignard Reagents | Sulfuryl Fluoride (SO₂F₂) | One-pot synthesis with moderate to good yields; broad functional group tolerance. | mdpi.comrsc.orgubc.ca |

| From Disulfides | Disulfides | Selectfluor™ | Oxidative fluorination using an electrophilic fluorine source. | rsc.orgresearchgate.net |

| Electrochemical Synthesis | Thiols, Disulfides | Potassium Fluoride (KF) | Mild and oxidant-free; environmentally benign with broad substrate scope. | acs.orgnih.govacs.org |

| From Sulfonyl Chlorides | Sulfonyl Chlorides | Potassium Fluoride (KF) | Classical high-yielding halogen exchange (Cl/F) reaction. | mdpi.comnih.govnih.gov |

Specific Synthetic Routes to Cyclopropylmethanesulfonyl Fluoride and Its Analogs

While general methodologies provide the foundation, the specific synthesis of this compound is best approached through established precursor chemistry.

The most direct and classical strategy for the synthesis of a specific sulfonyl fluoride, such as this compound, is through halogen exchange from its corresponding sulfonyl chloride. nih.gov This method is one of the best-known for producing sulfonyl fluorides and remains widely used due to its simplicity and typically high yields. mdpi.comnih.gov

The synthesis would begin with the precursor, cyclopropylmethanesulfonyl chloride. This starting material is then treated with a fluoride salt to replace the chlorine atom with fluorine. A simple and effective procedure involves reacting the sulfonyl chloride with potassium fluoride (KF) in a biphasic mixture of water and acetone, which has been shown to produce a variety of sulfonyl fluorides in high yields (84-100%). nih.gov Alternatively, the reaction can be carried out in acetonitrile using potassium fluoride in the presence of a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, to facilitate the exchange. mdpi.com This robust and reliable transformation provides a direct pathway to this compound from its readily accessible sulfonyl chloride precursor.

Targeted Synthesis of Functionalized this compound Analogs

The targeted synthesis of functionalized this compound analogs is a nuanced process that allows for the systematic exploration of structure-activity relationships. Methodologies generally focus on two primary strategies: the derivatization of a pre-formed this compound core or the construction of the molecule from functionalized cyclopropane (B1198618) precursors.

A common and practical approach involves the initial synthesis of cyclopropylmethanesulfonyl chloride, which can then be converted to the corresponding fluoride. For instance, the reaction of cyclopropylmagnesium bromide with sulfuryl chloride can yield cyclopropylmethanesulfonyl chloride. Subsequent halogen exchange using a fluoride source, such as potassium fluoride (KF), affords the desired this compound. google.com This method's robustness allows for the introduction of functional groups on the cyclopropane ring prior to the installation of the methanesulfonyl fluoride moiety.

Functionalization of the cyclopropane ring can be achieved through various established synthetic transformations. For example, cyclopropanes bearing hydroxyl or amino groups can be prepared and subsequently reacted to introduce the methanesulfonyl fluoride group. The synthesis of these functionalized precursors can be accomplished through multi-step sequences, often starting from commercially available cyclopropane derivatives or through the cyclopropanation of appropriately substituted alkenes.

The table below outlines hypothetical yet chemically feasible synthetic routes to functionalized this compound analogs, based on established chemical principles.

Table 1: Targeted Synthesis of Functionalized this compound Analogs

| Target Analog | Precursor | Synthetic Transformation | Key Reagents |

| (1-Aminocyclopropyl)methanesulfonyl fluoride | 1-Azidocyclopropane-1-carbaldehyde | 1. Oxidation to carboxylic acid 2. Curtius rearrangement 3. Sulfonylation and fluorination | 1. Jones reagent 2. Diphenylphosphoryl azide (B81097) 3. SOCl₂, then KF |

| (1-Hydroxycyclopropyl)methanesulfonyl fluoride | 1-(Benzyloxy)cyclopropane-1-carboxylic acid | 1. Conversion to sulfonyl chloride 2. Fluorination 3. Deprotection | 1. Thionyl chloride 2. KF 3. H₂, Pd/C |

| [1-(4-Fluorophenyl)cyclopropyl]methanesulfonyl fluoride | 1-Bromo-4-fluorobenzene and cyclopropylboronic acid | 1. Suzuki coupling 2. Lithiation and reaction with SO₂Cl₂ 3. Fluorination | 1. Pd(PPh₃)₄, K₂CO₃ 2. n-BuLi, SO₂Cl₂ 3. KF |

Strategies for High-Throughput Synthesis of Compound Libraries

The generation of compound libraries based on the this compound scaffold is essential for identifying initial hits in drug discovery campaigns. High-throughput synthesis (HTS) strategies, such as parallel synthesis, are well-suited for this purpose. acs.orgnovalix.com These techniques enable the rapid production of a multitude of distinct, yet structurally related, compounds in a spatially separated format, typically in 96-well or 384-well plates. rug.nl

A prevalent strategy for the high-throughput synthesis of a this compound library would involve the reaction of a core building block, such as aminothis compound, with a diverse set of reactants. For example, a library of amides or sulfonamides could be generated through the parallel acylation or sulfonylation of aminothis compound with a collection of carboxylic acids or sulfonyl chlorides, respectively.

Robotic liquid handlers and automated purification systems are instrumental in the efficient execution of these parallel syntheses, minimizing manual intervention and ensuring reproducibility. mdpi.com The use of solid-phase synthesis, where the cyclopropane core is attached to a resin, can also facilitate the purification process, as excess reagents and byproducts can be washed away before the final compound is cleaved from the support.

The table below outlines a conceptual high-throughput synthesis campaign for generating a library of this compound derivatives.

Table 2: High-Throughput Synthesis Strategy for a this compound Library

| Core Scaffold | Reactant Library (Examples) | Reaction Type | High-Throughput Method |

| (1-Aminocyclopropyl)methanesulfonyl fluoride | - Acetyl chloride - Benzoyl chloride - Thiophene-2-carbonyl chloride | Amide bond formation | Parallel synthesis in 96-well plates with robotic liquid handling |

| This compound | - Phenol - 4-Chlorophenol - 2-Naphthol | Sulfonate ester formation (SuFEx) | Automated parallel synthesis with subsequent purification by mass-directed HPLC |

| (1-Bromocyclopropyl)methanesulfonyl fluoride | - Aniline - Pyrrolidine - Morpholine | Buchwald-Hartwig amination | Parallel synthesis using a pre-weighed catalyst and ligand array in microtiter plates |

These strategies leverage the efficiency of parallel synthesis to rapidly explore a vast chemical space around the this compound core, significantly accelerating the early stages of drug discovery. novalix.com The resulting libraries can then be screened for biological activity, with the hits providing valuable starting points for further optimization.

Chemical Reactivity and Reaction Mechanisms

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

The S-F bond in sulfonyl fluorides possesses a unique combination of high kinetic stability and latent reactivity, making it a cornerstone of SuFEx click chemistry. latrobe.edu.au This powerful connective tool allows for the rapid and efficient formation of stable linkages to a variety of molecules under mild conditions. sigmaaldrich.comnih.gov

The SuFEx reaction is fundamentally a nucleophilic substitution at the hexavalent sulfur center. nih.gov The mechanism is generally understood as an SN2-type process where a nucleophile attacks the electrophilic sulfur atom, displacing the fluoride ion. nih.gov However, the activation of the remarkably stable S-F bond is crucial and the precise mechanism can be nuanced. latrobe.edu.au

Catalysis is often essential, and the mechanism can vary depending on the catalyst and nucleophile. nih.gov

Base Activation: Basic catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are commonly employed. latrobe.edu.auucla.edu One proposed mechanism involves the base activating the sulfonyl fluoride, potentially forming a more reactive sulfonyl ammonium (B1175870) salt. nih.gov Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) suggest that a complementary base plays a crucial role by deprotonating the amine nucleophile in a concerted fashion, which significantly increases its nucleophilicity and lowers the reaction barrier. nih.govnih.gov

Silyl (B83357) Ether Activation: When using aryl silyl ethers as nucleophiles, a base can activate the silyl ether to generate a more potent phenolate (B1203915) nucleophile. nih.gov Alternatively, a fluoride source can deprotect the silyl ether, with the resulting silicon atom acting as a fluoride trap (e.g., forming R₃SiF) to drive the reaction forward. nih.gov An acidic bifluoride ion (HF₂⁻) can also act as an HF source, potentially activating the sulfonyl fluoride via hydrogen bonding. nih.gov

Recent developments have introduced synergistic catalytic systems, such as the combination of a strong, non-nucleophilic base like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) and hexamethyldisilazane (B44280) (HMDS), to achieve "Accelerated SuFEx Click Chemistry" (ASCC), enabling reactions to complete in minutes with low catalyst loadings. nih.gov

The sulfonyl fluoride moiety is a versatile electrophile that reacts predictably with a wide array of nucleophiles, making it a valuable tool in chemical biology and materials science. sigmaaldrich.comacs.org Studies on various sulfonyl fluorides have established their reactivity profile with key biological nucleophiles. acs.orgnih.gov

N-Centered Nucleophiles: Sulfonyl fluorides react readily with primary and secondary amines to form stable sulfonamides. latrobe.edu.auclaremont.edu They also form stable adducts with the side chains of lysine (B10760008) and histidine residues in proteins. acs.orgnih.gov The reaction with primary amines can be controlled to yield either mono- or bis(fluorosulfonyl) imides, depending on the reaction conditions. latrobe.edu.au

O-Centered Nucleophiles: Phenols and alcohols are competent nucleophiles, reacting with sulfonyl fluorides to yield aryl and alkyl sulfonates, respectively. nih.gov This reactivity extends to protein modification, with stable adducts forming with tyrosine and serine residues. acs.orgnih.gov

S-Centered Nucleophiles: While sulfonyl fluorides react rapidly with cysteine residues, the resulting thio-sulfonate ester adducts have been found to be unstable, rendering this particular linkage less suitable for durable covalent applications. nih.govacs.org

C-Centered Nucleophiles: The sulfonyl fluoride group can serve as an activating group for adjacent C-H bonds. In the presence of a base, this allows for the formation of a carbanion that can engage with electrophiles, demonstrating the potential for C-S bond formation via C-centered nucleophiles. chemrxiv.org

The reactivity can be finely tuned by altering the electronic properties of the group attached to the sulfonyl fluoride, allowing for the development of highly specific covalent probes. nih.govacs.org

Table 1: Reactivity of Sulfonyl Fluorides with Various Nucleophilic Groups

| Nucleophile Type | Example Functional Group/Amino Acid | Product Linkage | Stability of Adduct | References |

|---|---|---|---|---|

| N-Centered | Primary/Secondary Amines, Lysine, Histidine | Sulfonamide | Stable | latrobe.edu.au, acs.org, nih.gov |

| O-Centered | Alcohols, Phenols, Tyrosine, Serine | Sulfonate Ester | Stable | nih.gov, acs.org, nih.gov |

| S-Centered | Thiols, Cysteine | Thio-sulfonate Ester | Unstable | acs.org, nih.gov |

A hallmark of SuFEx as a click reaction is its exceptional chemoselectivity. latrobe.edu.ausigmaaldrich.com The sulfonyl fluoride group is unreactive towards a vast majority of functional groups under physiological or mild reaction conditions, allowing it to be installed and then selectively reacted in complex molecular environments without the need for protecting groups. latrobe.edu.au This orthogonality is critical for applications in chemical biology and materials science.

The S-F bond's stability prevents unwanted side reactions, and its activation for SuFEx leads exclusively to sulfonylation products, unlike the less selective sulfonyl chlorides. sigmaaldrich.comsigmaaldrich.com This reliability ensures that reactions proceed with high fidelity, often to quantitative conversion, even in sterically demanding contexts or on complex surfaces. latrobe.edu.au

Deoxyfluorination Reactions Utilizing Sulfonyl Fluorides

Sulfonyl fluorides have been identified as a versatile and tunable class of reagents for the deoxyfluorination of alcohols, a critical transformation for installing fluorine into organic molecules. ucla.eduprinceton.edu This method converts a wide range of alcohols into the corresponding aliphatic fluorides, which are highly valued in pharmaceutical development. acs.org Unlike traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST), which can be thermally unstable, sulfonyl fluorides are generally inexpensive, stable solids. princeton.edusigmaaldrich.com

The reaction proceeds via the activation of an alcohol with a sulfonyl fluoride in the presence of a strong, non-nucleophilic base. This forms a sulfonate ester intermediate, which then undergoes nucleophilic substitution by fluoride, typically delivered from the sulfonyl fluoride reagent itself or an additive. The success and yield of the reaction are highly dependent on the specific combination of the sulfonyl fluoride reagent and the base, tailored to the substrate's properties. ucla.eduacs.org Machine learning algorithms have been successfully applied to navigate this complex reaction space and predict optimal conditions for new substrates. ucla.eduprinceton.edu

Research has shown that different classes of alcohols require distinct conditions for optimal fluorination:

Activated Alcohols (e.g., benzylic): These substrates perform best with electron-rich sulfonyl fluorides that form stable sulfonate esters, which helps to minimize elimination and other side reactions. ucla.eduacs.org

Deactivated Cyclic and Tertiary Alcohols: These challenging substrates often require highly reactive reagents like perfluorobutanesulfonyl fluoride (PBSF) to achieve good yields. ucla.eduacs.org

Unencumbered Primary Alcohols: These substrates necessitate the use of bulky bases such as 1,1,3,3-Tetramethylguanidine (BTMG) or phosphazene bases (BTPP). ucla.eduacs.org

Congested Secondary Alcohols: These often give higher yields with more compact bases like DBU. ucla.eduacs.org

Table 2: Illustrative Conditions for Deoxyfluorination of Alcohols with Sulfonyl Fluorides

| Alcohol Type | Typical Sulfonyl Fluoride Reagent | Typical Base | Key Considerations | References |

|---|---|---|---|---|

| Unactivated Secondary | PyFluor | DBU | Minimizes elimination byproducts | ucla.edu, princeton.edu |

| Activated Benzylic | 3-CF₃-benzenesulfonyl fluoride | BTPP (bulky base) | Minimizes nucleophilic attack by base | ucla.edu, acs.org |

| Strained Cyclic (e.g., cyclobutyl) | PBSF (highly reactive) | MTBD | Substrate is largely unreactive with milder reagents | ucla.edu, acs.org |

Cyclopropyl (B3062369) Ring Transformations and Rearrangements Initiated by Sulfonyl Fluoride Moiety

The sulfonyl fluoride group can do more than act as a stable leaving group or an electrophilic center; it can actively participate in or initiate transformations of the molecular scaffold to which it is attached, including the strained cyclopropyl ring.

One significant example involves the ambiphilic reactivity of alkyl sulfonyl fluorides in transition metal catalysis. chemrxiv.org The sulfonyl fluoride functionality can act as both an acidifying group to enable the formation of a pronucleophile and as an internal oxidant in a catalytic cycle. chemrxiv.org In palladium(II)-catalyzed reactions, this duality has been harnessed for the stereoselective synthesis of cyclopropanes from olefins. chemrxiv.org

Furthermore, the sulfonyl fluoride group can be a precursor to a sulfonyl radical under photoredox conditions. nih.gov These highly reactive intermediates can trigger unique rearrangements. For instance, when a sulfonyl radical is generated in the presence of a radical probe like cyclopropylstyrene, a ring-expansion product is formed, demonstrating a clear rearrangement of the cyclopropyl ring initiated by the sulfonyl fluoride-derived radical. nih.gov

In another fascinating transformation, the sulfonyl fluoride moiety can direct ring formation. An allyl chloride-derived β-imino sulfonyl fluoride has been shown to undergo an intramolecular S–O bond formation and ring closure under SuFEx conditions, yielding a rigid cyclopropyl β-imino sulfonate ester. acs.orgresearchgate.net This highlights the ability of the S-F group to participate in complex cyclization cascades.

Stability and Chemoselectivity of the S-F Bond in Reactive Environments

The sulfur(VI)-fluorine bond is characterized by exceptional stability, a property that underpins its utility in modern organic chemistry. latrobe.edu.auresearchgate.net Compared to the more common sulfur(VI)-chlorine bond, the S-F bond is significantly more robust and can tolerate a wide range of harsh reaction conditions, including refluxing aniline, without decomposition. sigmaaldrich.comresearchgate.net This stability is attributed to the strong, covalent nature of the bond.

Key aspects of its stability and chemoselectivity include:

Thermodynamic Stability: Sulfonyl fluorides are stable to thermolysis and resistant to casual nucleophilic substitution, allowing them to be carried through multi-step syntheses. sigmaaldrich.comsigmaaldrich.com

Resistance to Reduction: The S-F bond cleavage is heterolytic, making it resistant to reduction, a sharp contrast to other sulfonyl halides. sigmaaldrich.comsigmaaldrich.com

Hydrolytic Stability: While highly reactive sulfonyl fluorides can hydrolyze in aqueous buffer, their stability is highly tunable. nih.gov By adjusting the electronic and steric properties of the molecule, sulfonyl fluorides can be designed to have half-lives ranging from hours to days under physiological pH, a critical feature for chemical biology probes. acs.org

Chemoselective Reactivity: The profound stability of the S-F bond means it remains inert until "unleashed" by a specific catalyst or a highly reactive nucleophile. latrobe.edu.au This allows for exquisitely controlled reactions that are highly chemoselective, targeting only the desired nucleophile in a complex environment and reacting exclusively at the sulfur center to give sulfonylation products. latrobe.edu.ausigmaaldrich.com

This balance of extreme stability and tunable, on-demand reactivity is what makes the sulfonyl fluoride group, and by extension Cyclopropylmethanesulfonyl fluoride, such a powerful and versatile functional group in synthesis. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Class |

|---|---|---|

| This compound | - | Subject of article |

| Sulfuryl fluoride | SO₂F₂ | SuFEx reagent |

| Thionyl tetrafluoride | SOF₄ | SuFEx reagent |

| Ethenesulfonyl fluoride | ESF | SuFEx reagent |

| 2-Pyridinesulfonyl fluoride | PyFluor | Deoxyfluorination reagent |

| Perfluoro-1-butanesulfonyl fluoride | PBSF | Deoxyfluorination reagent |

| Diethylaminosulfur trifluoride | DAST | Deoxyfluorination reagent |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Base catalyst |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | Base catalyst |

| 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BTMG | Base catalyst |

| Hexamethyldisilazane | HMDS | Silylating agent/catalyst component |

| Phenyl sulfonyl fluoride | - | Model sulfonyl fluoride |

Radical and Organometallic Pathways in Functionalization of this compound

The reactivity of this compound is shaped by the interplay of its two key functional components: the strained cyclopropane (B1198618) ring and the electrophilic sulfonyl fluoride group. While direct research on the radical and organometallic functionalization of this specific compound is limited, its potential reaction pathways can be inferred from studies on analogous cyclopropane and sulfonyl fluoride-containing molecules. These pathways offer intriguing possibilities for the structural modification and elaboration of the this compound scaffold.

Radical-Mediated Reactions: The Potential for Ring-Opening

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under radical conditions. This reactivity has been exploited in various synthetic contexts. In reactions involving sulfonyl fluoride groups, the generation of a fluorosulfonyl radical (•SO2F) can initiate cascades that involve the cleavage of C-C bonds.

A notable example involves the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. In a study involving a vinyl cyclopropane substrate, the addition of the FSO2• radical led to a ring-opening event. This process generated a benzylic radical, which was subsequently trapped, demonstrating that the sulfonyl radical can induce the cleavage of the cyclopropane ring. nih.gov This suggests a potential pathway for the functionalization of this compound, where a radical initiator could trigger the opening of the cyclopropyl ring, leading to a linear alkylsulfonyl fluoride derivative. Such a transformation would offer a route to a different class of functionalized sulfonyl fluorides.

Furthermore, the general principles of radical-initiated ring-opening of cyclopropanes are well-established. These reactions can be triggered by various radical species, and the regioselectivity of the ring opening is often influenced by the stability of the resulting radical intermediate. mdpi.com In the case of this compound, the generation of a radical adjacent to the sulfonyl fluoride group could potentially lead to a ring-opened product, although specific experimental data for this transformation is not yet available.

Organometallic Pathways: Cross-Coupling and C-F Bond Activation

Organometallic chemistry provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. While the S-F bond of the sulfonyl fluoride group is a key site for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, the C-F bond, if present on the cyclopropane ring or formed through other transformations, could also be a target for organometallic catalysis.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi-res.commdpi.com Although direct cross-coupling reactions involving the C-S bond of sulfonyl fluorides are not common, the presence of the cyclopropane ring introduces other possibilities. For instance, if a halide were present on the cyclopropane ring, it could participate in standard cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, to introduce new carbon-based substituents.

Moreover, recent advancements have demonstrated the functionalization of typically inert C-F bonds using organometallic reagents. nih.gov This opens up the speculative possibility of activating a C-F bond on a modified this compound derivative. Such a strategy would be highly valuable for late-stage functionalization.

Photoredox catalysis has also emerged as a mild and efficient method for generating radical intermediates and for forging new bonds. ethz.chnih.govrsc.orgnih.gov The combination of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has been shown to enable the ring-opening of aryl cyclopropanes for subsequent functionalization. nih.gov While this compound itself is not an aryl cyclopropane, this work highlights the potential of photoredox methods to activate the cyclopropane ring towards cleavage and subsequent bond formation.

Applications in Advanced Organic Synthesis

Employment as a Building Block in Complex Molecular Architectures

The cyclopropylmethyl group is a well-regarded structural unit in medicinal chemistry, known for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. Cyclopropylmethanesulfonyl fluoride (B91410) can serve as a precursor for introducing this valuable moiety into larger, more complex structures. The sulfonyl fluoride group can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, phenols, and carbanions, to form stable sulfonamides, sulfonic esters, and sulfones, respectively. This reactivity allows for the covalent linkage of the cyclopropylmethyl group to a wide array of molecular scaffolds.

While specific examples in the literature are sparse, the general reactivity of sulfonyl fluorides supports the use of cyclopropylmethanesulfonyl fluoride in the late-stage functionalization of complex molecules, a critical strategy in drug discovery programs.

Utilization as a Fluorinating Agent in Selective Transformations

The direct use of this compound as a fluorinating agent is not a primary application described in the literature. Typically, electrophilic fluorinating agents possess a nitrogen-fluorine bond, such as in Selectfluor or N-fluorobenzenesulfonimide (NFSI). Nucleophilic fluorination, on the other hand, relies on sources of fluoride ions like potassium fluoride or cesium fluoride.

However, under specific conditions, the sulfonyl fluoride group can act as a source of the sulfonyl group, and in multi-step transformations, the fluorine atom could potentially be incorporated into a target molecule. This would likely involve a reaction cascade where the initial sulfonylation is followed by a rearrangement or fragmentation that results in fluorination. Such a transformation would be highly specialized and is not a commonly reported reactivity pathway for sulfonyl fluorides.

Strategic Intermediate in Convergent and Divergent Synthetic Sequences

Convergent and divergent syntheses are powerful strategies for the efficient construction of molecular libraries and complex natural products. In a convergent approach, complex fragments of a target molecule are synthesized independently and then coupled together. This compound could be incorporated into one of these fragments, with the sulfonyl fluoride group serving as a handle for the crucial coupling step.

In divergent synthesis, a common intermediate is transformed into a variety of structurally distinct products. This compound itself could act as such an intermediate. For instance, reaction with a multifunctional nucleophile could be followed by selective modification of other functional groups on the nucleophile or the cyclopropyl (B3062369) ring, leading to a diverse set of final products. The reactivity of the sulfonyl fluoride allows for reliable bond formation, a key requirement for a successful divergent strategy. An example of a related strategy involves the use of 2-substituted-alkynyl-1-sulfonyl fluorides as connective hubs in diversity-oriented clicking (DOC) to generate a library of diverse functional molecules. d-nb.info

Facilitation of Polyfluorinated Derivative Synthesis

While this compound itself contains only one fluorine atom, it could potentially be used in the synthesis of polyfluorinated derivatives. This would likely involve using a starting material that is already polyfluorinated on the cyclopropyl ring or the methyl group, and then introducing the sulfonyl fluoride moiety.

Alternatively, the cyclopropyl ring of this compound could be a substrate for subsequent fluorination reactions. However, the conditions required for such fluorinations might not be compatible with the sulfonyl fluoride group. A more plausible approach would be to utilize the sulfonyl fluoride as a reactive handle to attach the cyclopropylmethyl group to a polyfluorinated molecular fragment. This would result in a final product containing multiple fluorine atoms, with the this compound acting as a key building block in its construction.

Derivatives and Structural Analogs in Academic Investigation

Integration of the Cyclopropylmethanesulfonyl Moiety into Heterocyclic Systems

Tetrahydroquinoxaline Urea (B33335) Derivatives

The synthesis of tetrahydroquinoxaline urea derivatives that feature the cyclopropylmethanesulfonyl group is an area of active research. Urea derivatives are known for their diverse biological activities, and their combination with the tetrahydroquinoxaline scaffold and the cyclopropylmethanesulfonyl moiety offers a pathway to novel compounds with potential therapeutic value. nih.govnih.gov The urea functional group, with its capacity for hydrogen bonding, plays a crucial role in the interaction of these molecules with biological targets. nih.gov The conformational preferences of these derivatives are influenced by the substitution patterns on the urea nitrogens. nih.gov

Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. google.comgoogle.comnih.gov The integration of the cyclopropylmethanesulfonyl moiety into this framework has been a key strategy in the design of inhibitors for targets like the Janus kinase (JAK) family. google.comgoogle.com These enzymes are crucial in cytokine signaling pathways, and their inhibition is a therapeutic strategy for various inflammatory and autoimmune diseases. google.com Research has led to the development of a range of pyrrolo[2,3-d]pyrimidine derivatives containing the cyclopropylmethanesulfonyl group, with studies focusing on their synthesis and biological evaluation. google.comgoogle.com Some of these compounds have shown potent and selective inhibition of specific JAK isoforms. google.com

Bioisosteric Replacements Involving the Cyclopropyl-Sulfonyl Fluoride (B91410) Scaffold

Bioisosterism is a fundamental concept in drug design, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or to improve its pharmacokinetic and toxicological profile. sci-hub.senih.gov The cyclopropyl-sulfonyl fluoride scaffold itself can be considered a bioisostere for other chemical groups. Furthermore, the fluoride atom within this scaffold can be a subject of bioisosteric replacement. sci-hub.se For instance, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group, a substitution that can significantly alter a molecule's properties. sci-hub.sechemrxiv.org The strategic replacement of parts of the cyclopropyl-sulfonyl fluoride scaffold with other functional groups is an area of academic interest to fine-tune the properties of drug candidates. sci-hub.seresearchgate.net

Carboxylic Acid Derivatives Featuring the Cyclopropylmethanesulfonyl Group

Carboxylic acid derivatives are a broad class of compounds with significant applications in organic chemistry and drug discovery. libretexts.orglibretexts.orglumenlearning.com The incorporation of the cyclopropylmethanesulfonyl group into carboxylic acid derivatives creates a new set of molecules with potential for further chemical modification and biological testing. These derivatives can serve as versatile intermediates for the synthesis of more complex molecules, such as esters and amides, through nucleophilic acyl substitution reactions. libretexts.org The presence of the cyclopropylmethanesulfonyl moiety can influence the reactivity and biological activity of the resulting carboxylic acid derivatives.

Applications in Medicinal Chemistry and Chemical Biology Research

Rational Design and Synthesis of Bioactive Compounds

The rational design of bioactive compounds is a critical and challenging endeavor in drug discovery. nih.gov It involves the strategic assembly of molecular fragments to achieve desired pharmacological activity. The design of molecules incorporating the cyclopropylmethanesulfonyl fluoride (B91410) group leverages the distinct properties of both the cyclopropyl (B3062369) and sulfonyl fluoride components. The cyclopropyl ring can act as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups, offering a rigid linker that can favorably orient other functional groups for optimal interaction with a biological target. scientificupdate.comcambridgemedchemconsulting.com Its inherent strain and electronic character can also contribute to binding affinity. nih.govresearchgate.net

The sulfonyl fluoride group is incorporated as a "warhead" to enable covalent bonding with the target protein. enamine.netsioc-journal.cn This approach can convert a reversible, transient interaction into a stable, irreversible one, often leading to enhanced potency and prolonged duration of action. nih.gov The synthesis of compounds containing this moiety typically involves multi-step sequences. For instance, the synthesis of related sulfonyl fluorides can be achieved through methods like the fluoride exchange reaction of corresponding sulfonyl chlorides or by utilizing modern sulfur(VI) fluoride exchange (SuFEx) click chemistry. nih.govnih.gov The development of robust synthetic routes is crucial for creating libraries of diverse compounds for biological screening. sioc-journal.cnnih.govnih.gov For example, strategies for the divergent synthesis of four-membered heterocycles like oxetanes and azetidines bearing sulfonyl fluoride groups have been developed to create novel chemical motifs for drug discovery. nih.gov

Table 1: Key Attributes of Constituent Moieties in Drug Design

| Moiety | Key Attributes in Medicinal Chemistry |

| Cyclopropyl Group | Increases metabolic stability, enhances potency, reduces off-target effects, provides conformational rigidity. scientificupdate.comnih.govresearchgate.net |

| Sulfonyl Fluoride | Acts as a covalent "warhead", reacts with multiple nucleophilic residues (Ser, Tyr, Lys, His), forms stable covalent bonds, used in irreversible inhibitors and chemical probes. enamine.netacrabstracts.org |

Exploitation as Covalent Protein Modifiers and Irreversible Inhibitors

Sulfonyl fluorides are well-established as privileged warheads for the covalent modification of proteins. acrabstracts.org Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. enamine.netacrabstracts.org This expanded reactivity profile significantly broadens the scope of proteins that can be targeted covalently.

The mechanism of inhibition involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. nih.gov This irreversible modification of the protein can lock it in an inactive state. The reactivity of the sulfonyl fluoride warhead is often dependent on the specific microenvironment of the protein's binding site, which can enhance its selectivity. acrabstracts.org

The incorporation of a cyclopropyl group adjacent to the sulfonyl fluoride can influence the inhibitor's potency and selectivity. The rigid nature of the cyclopropyl ring can help to pre-organize the molecule into a conformation that is optimal for binding to the target protein, thereby reducing the entropic penalty of binding. nih.govresearchgate.net This can lead to higher affinity and more efficient covalent modification. For instance, in the development of inhibitors for fatty acid amide hydrolase (FAAH), the incorporation of various structural features, including sulfonyl fluorides, into a phenylalkyl template led to potent and selective irreversible inhibitors. nih.gov While not containing a cyclopropyl group, these studies highlight the principles of designing sulfonyl fluoride-based irreversible inhibitors.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for identifying and validating new drug targets, studying protein function, and mapping protein-protein interactions. acrabstracts.orgnih.gov The sulfonyl fluoride moiety is ideally suited for the development of such probes due to its biocompatibility, aqueous stability, and context-dependent reactivity. acrabstracts.orgnih.gov Probes armed with a sulfonyl fluoride warhead can be used to covalently label target proteins in complex biological systems, including living cells. nih.gov

The cyclopropylmethanesulfonyl fluoride scaffold can be incorporated into chemical probes that also contain a reporter tag, such as a biotin (B1667282) or a fluorescent dye, often introduced via a "clickable" handle. nih.gov This allows for the subsequent detection, enrichment, and identification of the labeled proteins using techniques like mass spectrometry-based proteomics. For example, sulfonyl fluoride-based probes have been instrumental in target identification and occupancy biomarker technologies. nih.gov The unique reactivity of sulfonyl fluorides has enabled the mapping of hyper-reactive amino acid residues in proteins and has facilitated the crystallization of membrane proteins. nih.gov

Table 2: Applications of Sulfonyl Fluoride-Based Chemical Probes

| Application | Description | Reference(s) |

| Target Identification | Covalently labeling and identifying the protein targets of a bioactive small molecule. | acrabstracts.org |

| Target Validation | Confirming that the engagement of a specific target by a compound is responsible for its biological effect. | nih.gov |

| Target Occupancy | Measuring the extent to which a drug is bound to its target in cells or tissues. | nih.gov |

| Mapping Binding Sites | Identifying the specific amino acid residues involved in the binding of a ligand. | acrabstracts.org |

Targeting Specific Biological Receptors and Enzymes

The versatility of the this compound scaffold makes it a promising candidate for the development of inhibitors targeting a range of specific biological receptors and enzymes.

The serotonin (B10506) 2C (5-HT2C) receptor is a G protein-coupled receptor (GPCR) that is a key target for the treatment of various central nervous system (CNS) disorders, including obesity and schizophrenia. nih.govnih.gov The rational design of selective 5-HT2C receptor agonists is an active area of research. nih.govresearchgate.net Interestingly, the 2-phenylcyclopropylmethylamine scaffold has been identified as a privileged structure for CNS drug design, including for 5-HT2C agonists. nih.gov This highlights the utility of the cyclopropyl motif in targeting this receptor class.

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activity is modulated by the glucokinase regulatory protein (GKRP) in the liver. nih.govwikipedia.orgnih.gov The disruption of the GK-GKRP interaction is a therapeutic strategy for type 2 diabetes. princeton.eduacs.org The inhibition of GKRP is known to occur through a non-covalent binding mechanism. nih.gov However, the development of covalent modifiers could offer a novel approach to modulating this protein-protein interaction.

Recent studies have led to the discovery of diarylmethanesulfonamide-based disruptors of the GK-GKRP interaction. acs.org Notably, structure-activity relationship (SAR) studies on these compounds have explored modifications including the incorporation of cyclopropane-based structures. acs.org For example, compound 32 from these studies, a potent GK-GKRP disruptor, demonstrates the compatibility of complex sulfonamide structures with GKRP binding. The rational design of a this compound-containing molecule could build upon these findings. By incorporating the sulfonyl fluoride warhead into a scaffold known to bind GKRP, it might be possible to achieve covalent modification of a nucleophilic residue in the binding pocket, leading to irreversible disruption of the GK-GKRP complex.

Table 3: Research Findings on GKRP Modulators

| Compound Type | Mechanism of Action | Key Findings | Reference(s) |

| Diarylmethanesulfonamides | Disruptors of GK-GKRP binding | Identification of potent disruptors, with some analogs featuring cyclopropane (B1198618) modifications. | acs.org |

| N-Arylsulfonamido-N′-arylpiperazines | Disruptors of GK-GKRP binding | SAR studies on the aryl carbinol region led to potent compounds with good pharmacokinetic properties. | acs.org |

Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling and are important therapeutic targets for autoimmune diseases and cancer. acrabstracts.orgresearchgate.net The development of selective JAK inhibitors is a major goal in medicinal chemistry. One strategy to achieve selectivity is through the design of covalent inhibitors that target specific amino acid residues within the kinase domain. acrabstracts.orgresearchgate.net

A notable approach has been the targeting of a non-catalytic cysteine residue (Cys909) present in JAK3 but absent in other JAK family members, leading to selective irreversible inhibitors. nih.govresearchgate.netnih.gov While these inhibitors often employ warheads like acrylamides, the principle of targeting non-catalytic residues opens up opportunities for other electrophiles. A this compound moiety could be rationally designed to target other nucleophilic residues, such as lysine or tyrosine, which are also present in the ATP-binding site of kinases. nih.gov The development of a covalent JAK inhibitor based on this scaffold could potentially lead to a novel selectivity profile and a differentiated pharmacological effect compared to existing JAK inhibitors.

Influence of Fluorination on Compound Pharmacological Profiles in Research Contexts

The strategic incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. The compound this compound serves as a pertinent example, embodying two distinct structural features whose effects are well-documented in research: the cyclopropylmethyl group and the sulfonyl fluoride warhead. The interplay between the metabolic stability conferred by the cyclopropyl moiety and the reactive, covalent-binding nature of the sulfonyl fluoride group provides a compelling case study in rational drug design.

Modulation of Metabolic Stability

The metabolic resilience of a drug candidate is a critical determinant of its therapeutic success. The structure of this compound incorporates features specifically designed to enhance this stability. The cyclopropyl group is frequently employed in drug design to improve metabolic profiles. ontosight.airesearchgate.netrsc.org Its inherent stability stems from the high bond dissociation energy of its C-H bonds, which makes the ring system less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com Research has demonstrated that introducing a cyclopropyl group can block common sites of metabolic oxidation, thereby increasing the half-life of a compound. hyphadiscovery.comacs.org

Concurrently, the sulfonyl fluoride (SO₂F) moiety is recognized as a biocompatible functional group with considerable aqueous and metabolic stability, a property that makes it a suitable "warhead" for covalent inhibitors. tandfonline.comrsc.orgrsc.org While the S-F bond's stability can be context-dependent and influenced by local electronic and steric factors, it is generally robust under physiological conditions. researchgate.netacs.orgacs.org Studies on aryl sulfonyl fluorides have shown that steric hindrance, for example from 2,4,6-trisubstitution, can further enhance in vitro metabolic stability. researchgate.netacs.org In this compound, the aliphatic cyclopropylmethyl group provides the primary defense against metabolic degradation for its portion of the molecule, while the sulfonyl fluoride itself offers a stable yet reactive handle for protein engagement.

Table 1: Research Findings on the Metabolic Stability of Cyclopropyl and Sulfonyl Fluoride Moieties

| Moiety | Research Finding | Implication for this compound | Citations |

| Cyclopropyl | Possesses high C-H bond dissociation energy, reducing susceptibility to CYP450 oxidation. | The cyclopropylmethyl group is expected to be metabolically robust. | hyphadiscovery.com |

| Used to block metabolically labile sites, increasing drug half-life. | Incorporation of this group suggests a design strategy for improved stability. | hyphadiscovery.comacs.org | |

| Can increase overall metabolic stability of drug candidates. | Enhances the overall metabolic profile of the compound. | ontosight.airesearchgate.netrsc.org | |

| Sulfonyl Fluoride | Generally possesses good aqueous and metabolic stability. | The reactive warhead is stable enough for in vivo applications. | tandfonline.comrsc.orgrsc.org |

| Stability can be limited but is enhanced by steric and electronic factors. | The stability of the S-F bond is sufficient for its role, though potentially less than highly substituted aryl variants. | researchgate.netacs.orgacs.org |

Impact on Membrane Permeability and Distribution

A compound's ability to cross biological membranes is fundamental to its absorption, distribution, and access to intracellular targets. The cyclopropyl group, being lipophilic, is known to favorably influence pharmacokinetic properties by enhancing membrane permeability. rsc.orgontosight.ai Its inclusion in drug candidates has been linked to increased brain permeability, suggesting it can facilitate distribution into the central nervous system. ontosight.airesearchgate.netrsc.org This is further supported by computational models showing that cyclopropyl-containing compounds can exhibit good absorption and blood-brain barrier penetration. rsc.org

The sulfonyl fluoride group is also compatible with cell permeability. Numerous studies have demonstrated that compounds containing sulfonyl fluoride warheads can effectively cross cell membranes to engage with their intracellular targets. researchgate.netgenscript.comnih.gov For instance, certain sulfonyl fluoride-based peptidomimetics have shown high permeability in artificial membrane assays designed to model the blood-brain barrier. ub.edu Therefore, the combination of the lipophilic cyclopropylmethyl group and the membrane-compatible sulfonyl fluoride in this compound suggests the compound is well-suited to passively diffuse across cell membranes and achieve broad tissue distribution.

Table 2: Research Findings on the Membrane Permeability of Cyclopropyl and Sulfonyl Fluoride Moieties

| Moiety | Research Finding | Implication for this compound | Citations |

| Cyclopropyl | Known to increase lipophilicity and brain permeability. | Facilitates passage across the blood-brain barrier and other biological membranes. | ontosight.airesearchgate.netrsc.org |

| Contributes favorably to pharmacokinetic properties like membrane permeability. | Improves absorption and distribution characteristics. | ontosight.ai | |

| Sulfonyl Fluoride | Incorporated into cell-permeable agents that act on intracellular targets. | The warhead does not prevent the compound from reaching its site of action within a cell. | researchgate.netgenscript.comnih.gov |

| Peptidomimetics with this group have shown high BBB permeability in assays. | Suggests potential for CNS-targeted applications when part of a larger molecule. | ub.edu |

Role in Protein Binding Affinity

The binding affinity of a molecule to its biological target is a direct measure of its potential potency. This compound features two distinct components that contribute to protein binding in different ways.

First, the cyclopropylmethyl group contributes to non-covalent binding affinity. Its conformational rigidity can lock the molecule into a bioactive conformation, leading to an entropically favorable binding event. ontosight.airesearchgate.netrsc.org Furthermore, the cyclopropyl ring can participate in beneficial hydrophobic and π-sigma interactions within a protein's binding pocket, further enhancing binding affinity. rsc.org In certain classes of compounds, such as opioid receptor ligands, the introduction of a cyclopropylmethyl group is a well-established strategy to modulate binding affinity and functional activity, often conferring antagonism. nih.govresearchgate.net

Second, and most critically, the sulfonyl fluoride group acts as a reactive electrophile, or "warhead," designed to form a permanent, covalent bond with a nucleophilic amino acid residue at the target site. This mechanism, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a type of click chemistry that results in irreversible inhibition. acs.orgacs.org Unlike more common covalent warheads that primarily target cysteine, sulfonyl fluorides are exceptionally versatile, capable of reacting with the side chains of serine, threonine, lysine, tyrosine, and histidine. tandfonline.comrsc.orgnih.govrsc.org This covalent bond formation effectively results in an extremely high, irreversible binding affinity. The role of the cyclopropylmethyl group (and the rest of the parent molecule) is to guide the sulfonyl fluoride warhead to the correct binding site, where its non-covalent interactions position it for the subsequent covalent reaction. This two-step process—reversible binding followed by irreversible covalent modification—is a powerful strategy for achieving both high potency and selectivity. rsc.orgnih.gov

Table 3: Research Findings on the Protein Binding Roles of Cyclopropyl and Sulfonyl Fluoride Moieties

| Moiety | Research Finding | Implication for this compound | Citations |

| Cyclopropyl | Provides conformational rigidity, leading to entropically favorable binding. | Enhances the initial, non-covalent binding affinity of the molecule. | ontosight.airesearchgate.netrsc.org |

| Participates in hydrophobic and π-sigma interactions in the binding pocket. | Strengthens the association with the target protein, orienting the warhead. | rsc.org | |

| Can modulate binding affinity and functional activity (e.g., agonist vs. antagonist). | The group helps define the specific pharmacological action of the compound. | nih.govresearchgate.net | |

| Sulfonyl Fluoride | Acts as a covalent "warhead" that reacts with multiple nucleophilic amino acids (Ser, Thr, Lys, Tyr, His). | Forms a permanent, irreversible bond with the target protein. | tandfonline.comrsc.orgnih.govrsc.org |

| Used to create covalent probes and inhibitors that irreversibly block protein function. | This moiety is the source of the compound's irreversible inhibitory mechanism. | rsc.orgrsc.org | |

| The reaction (SuFEx) is a form of click chemistry, enabling potent and selective targeting. | Provides a highly efficient and specific method of target engagement. | acs.orgacs.org |

Theoretical and Computational Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. For cyclopropylmethanesulfonyl fluoride (B91410), molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

The process involves generating a multitude of possible conformations of the ligand (cyclopropylmethanesulfonyl fluoride) within the binding site of a target protein. A scoring function is then used to estimate the binding energy for each pose, with lower energy values indicating a more favorable interaction. Key interactions would likely involve the highly electronegative fluorine and oxygen atoms of the sulfonyl fluoride group forming hydrogen bonds or other electrostatic interactions with amino acid residues in the target's active site. The unique cyclopropyl (B3062369) group could also engage in hydrophobic or van der Waals interactions, contributing to binding specificity. Molecular dynamics simulations can further refine the docking results by assessing the stability of the predicted ligand-protein complexes over time in a simulated physiological environment.

Table 1: Key Parameters in Molecular Docking of this compound

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | An accurate force field is essential for modeling the specific electrostatic and steric properties of the sulfonyl fluoride and cyclopropyl groups. |

| Scoring Function | An algorithm used to rank candidate poses by predicting binding affinity. | Determines the most likely binding mode by evaluating interactions like hydrogen bonds and hydrophobic contacts. |

| Search Algorithm | The method used to explore the conformational space of the ligand within the binding site. | Ensures a thorough sampling of possible orientations to identify the optimal binding pose. |

| Target Protein | The specific biological macromolecule whose interaction with the ligand is being studied. | Hypothetical targets could include enzymes for which the compound acts as an inhibitor. |

Conformational Analysis and Energy Landscape Mapping

Quantum chemical calculations can be employed to determine the relative energies of different conformers. By systematically rotating the C-S and C-C bonds, a potential energy surface can be generated, revealing the lowest-energy (most stable) conformations and the energy barriers between them. Studies on similar fluorinated molecules show that the introduction of fluorine can significantly alter conformational preferences due to steric and electrostatic effects. For this compound, key considerations would include the orientation of the cyclopropyl ring relative to the sulfonyl fluoride group.

Table 2: Predicted Conformational Data for this compound Note: This data is hypothetical and based on principles of conformational analysis, as direct experimental or computational results for this specific molecule are not available.

| Conformer | Dihedral Angle (C-C-S-F) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | ~70% |

| Gauche | ~60° | 1.20 | ~30% |

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of molecules, which are difficult to obtain through experimental means alone.

Electronic Structure Properties of the S-F Bond

The sulfur-fluorine (S-F) bond is a key functional group in this compound, central to its reactivity, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Quantum chemical methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be used to analyze the electronic properties of this bond.

Calculations would likely reveal a highly polarized bond, with significant electron density localized on the fluorine atom due to its high electronegativity. The S-F bond dissociation energy (BDE) can be calculated to quantify the bond's strength. High-level calculations on related sulfur fluoride compounds have shown that substituting electron-withdrawing groups can influence the strength of adjacent S-F bonds. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide further information on the molecule's electronic behavior and sites susceptible to nucleophilic or electrophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. For this compound, this is particularly relevant for understanding its potential role in SuFEx reactions or its degradation pathways.

By modeling the approach of a nucleophile to the sulfur atom, for example, the reaction coordinate can be mapped. The transition state—the highest energy point along this path—can be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations have been successfully used to model the oxidative addition of other sulfonyl fluorides, showing that both S-F and C-S bond cleavage can be viable pathways depending on the reaction conditions.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying the reactivity of medium-sized organic molecules. DFT can be used to calculate a range of reactivity descriptors derived from conceptual DFT.

For this compound, these descriptors can predict its chemical behavior. The electrophilicity index, for instance, would quantify the molecule's ability to accept electrons, which is crucial for its reactions with nucleophiles. The Fukui function can be calculated to identify the most reactive sites within the molecule, predicting regioselectivity. For example, DFT could predict whether a nucleophile would preferentially attack the sulfur atom or another site on the cyclopropyl ring. Such studies are essential for designing new synthetic methodologies and understanding the molecule's stability and potential reaction mechanisms.

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Information for this compound |

| Electrophilicity Index (ω) | A measure of the energy stabilization when a system acquires additional electronic charge. | A high value would indicate strong electrophilic character at the sulfur center, favoring reactions with nucleophiles. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. |

| Fukui Function (f(r)) | Indicates the change in electron density at a point r when the number of electrons changes. | Identifies the specific atoms most susceptible to nucleophilic (f+) or electrophilic (f-) attack. |

| Local Softness (s(r)) | The product of the Fukui function and the global softness. | Pinpoints the most reactive sites for reactions controlled by orbital interactions. |

Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR offers particular advantages due to the unique properties of the fluorine-19 nucleus.

¹⁹F NMR spectroscopy is exceptionally powerful for the structural analysis of fluorine-containing compounds like Cyclopropylmethanesulfonyl fluoride (B91410). The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of protons. nih.gov A key feature of ¹⁹F NMR is its vast chemical shift range, which spans over 700 ppm, significantly reducing the likelihood of signal overlap, a common issue in ¹H NMR spectra. icpms.cz This wide dispersion means that the chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing detailed structural information. nih.govicpms.cz

In the case of Cyclopropylmethanesulfonyl fluoride, the ¹⁹F NMR spectrum would be expected to show a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group. The precise chemical shift of this signal would be indicative of the electronic effects of the adjacent cyclopropylmethyl group. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) provides valuable connectivity information. icpms.cz For instance, the fluorine atom would likely show coupling to the protons on the methylene (B1212753) (–CH₂–) bridge, which would appear as a triplet in the ¹⁹F spectrum if the two protons are equivalent. This coupling information, combined with data from ¹H and ¹³C NMR, allows for the unambiguous assignment of the compound's constitution. ed.ac.uk Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR, can further confirm these assignments by showing direct correlations between coupled proton and fluorine nuclei.

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard. ox.ac.uk ¹⁹F qNMR is particularly advantageous for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, which often results in well-resolved signals free from interference from other sample components or solvents. chemrxiv.orgdiva-portal.org

To assess the purity of a this compound sample, a known mass of the sample would be dissolved with a known mass of a stable, non-reactive, and highly pure fluorinated internal standard in a suitable deuterated solvent. diva-portal.org The ¹⁹F NMR spectrum is then acquired under specific conditions that ensure a linear response, such as a long relaxation delay. ox.ac.uk The purity of the analyte can be calculated by comparing the integrated area of the analyte's ¹⁹F signal to that of the internal standard, taking into account their respective molecular weights and the number of fluorine atoms contributing to each signal. ox.ac.uk This technique can provide highly accurate and precise purity values, often with an accuracy of less than 1% relative to reference values. acgpubs.org

Table 1: Representative Parameters for Quantitative ¹⁹F-NMR Analysis

This table is for illustrative purposes and shows typical parameters for a quantitative NMR experiment.

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Pulse Angle | 30-90° | Ensures uniform excitation across the spectral width. |

| Relaxation Delay (d1) | 5 x T₁ (longest) | Allows for full relaxation of nuclei between scans, crucial for accurate integration. |

| Acquisition Time | 2-4 seconds | Ensures high digital resolution. |

| Internal Standard | 3,5-Bis(trifluoromethyl)benzoic acid | A stable compound with known purity and a distinct ¹⁹F signal away from the analyte. sepscience.com |

| Solvent | DMSO-d₆ | Common solvent for qNMR, capable of dissolving a wide range of compounds. sepscience.com |

| Number of Scans | 16-64 | Sufficient scans to achieve a good signal-to-noise ratio for accurate integration. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm the molecular weight and offer structural insights through the analysis of its fragmentation patterns.

Using a soft ionization technique like electrospray ionization (ESI), the analysis would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺), confirming the molecular weight of 152.18 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with high confidence. nih.gov

Under electron ionization (EI) conditions, which induce more extensive fragmentation, the mass spectrum would display a characteristic pattern of fragment ions. Based on the spectra of related fluorocarbons and sulfonyl fluorides, the molecular ion peak [M]⁺ may be observed, though it can be weak for some fluorinated compounds. nist.govnist.gov Key fragmentation pathways would likely involve the loss of the cyclopropyl (B3062369) group, the SO₂F radical, or cleavage of the cyclopropyl ring. Common fragment ions observed for perfluorinated compounds include CF₃⁺, which is often a very abundant ion. nist.gov The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

This table presents hypothetical fragments based on the known fragmentation of similar chemical structures.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 152 | [C₄H₇FO₂S]⁺ | Molecular Ion | The intact molecule with one electron removed. |

| 111 | [C₃H₄FO₂S]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl ring (rearrangement). |

| 83 | [SO₂F]⁺ | Sulfonyl fluoride cation | A common fragment from sulfonyl fluoride derivatives. nist.gov |

| 69 | [C₃H₅O]⁺ or [CF₃]⁺ | Cyclopropylcarbonyl or Trifluoromethyl cation | The CF₃⁺ ion is a very common fragment in the mass spectra of fluorocarbons. nist.gov |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation | Loss of the sulfonyl fluoride group. |

Chiral Analytical Techniques

Chirality is a key consideration for many molecules. If this compound were substituted in a way that creates a stereocenter, or if it were part of a larger chiral molecule, techniques to determine its absolute stereochemistry would be essential.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. researchgate.net